REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[cH:6][c:7]([OH:15])[c:8]([C:12](=[O:13])[OH:14])[cH:9][c:10]2[cH:11]1.[CH3:22][N:23]([CH:24]=[O:25])[CH3:26].[ClH:27].[Li:17][CH2:18][CH2:19][CH2:20][CH3:21].[LiH:16].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1>>[c:2]1([CH:24]=[O:25])[cH:3][cH:4][c:5]2[cH:6][c:7]([OH:15])[c:8]([C:12](=[O:13])[OH:14])[cH:9][c:10]2[cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)c1cc2cc(Br)ccc2cc1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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[LiH]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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O=Cc1ccc2cc(O)c(C(=O)O)cc2c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |